AM251

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Cannabinoid Receptor Interaction: A study published in the National Institutes of Health's PubMed Central database investigated the interaction of a closely related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), with the cannabinoid receptor CB1. The study suggests this class of molecules may act as inverse agonists at the CB1 receptor, potentially impacting cannabinoid signaling PUBMED: )

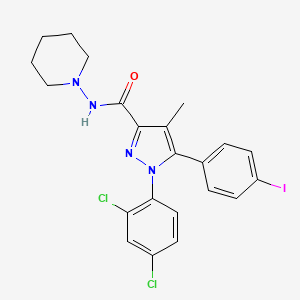

AM251 is a synthetic compound recognized as an inverse agonist of the cannabinoid 1 receptor. Its chemical structure is characterized by the formula C19H19Cl2N2O2, and it is classified under pyrazole derivatives. AM251 has garnered attention in pharmacological research for its ability to modulate various biological processes, particularly in the context of cancer and neurological studies. The compound has been shown to exhibit effects beyond its primary target, indicating potential "off-target" interactions that may contribute to its biological activity .

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

- Working in a well-ventilated fume hood.

- Consulting a safety data sheet (SDS) for similar compounds if available.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of potential biological activities using in vitro and in vivo models.

- Computational modeling to predict its interaction with biological targets.

AM251 primarily functions as an antagonist at the cannabinoid 1 receptor, leading to a decrease in receptor-mediated signaling. This action can be quantified through various biochemical assays that measure downstream effects, such as alterations in cyclic adenosine monophosphate levels or changes in cellular proliferation rates in response to growth factors like epidermal growth factor. Additionally, AM251 has been observed to induce apoptosis and cell cycle arrest in specific cancer cell lines, highlighting its potential utility in cancer therapy .

The biological activity of AM251 extends beyond cannabinoid receptor antagonism. Research indicates that AM251 can upregulate the expression of the epidermal growth factor receptor and its ligands in certain cancer cells, enhancing their invasive and proliferative capabilities . Furthermore, AM251 has been implicated in disrupting memory reconsolidation processes, suggesting a role in cognitive functions and potential therapeutic applications in neurodegenerative diseases . Its interaction with orphan nuclear hormone receptors also points to a complex mechanism of action that warrants further investigation .

AM251 can be synthesized through a multi-step organic synthesis process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes:

- Formation of the Pyrazole Ring: This involves cyclization reactions using hydrazine derivatives and suitable carbonyl compounds.

- Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring to achieve the desired substitution pattern.

- Final Modifications: Functional groups are added or modified to enhance pharmacological properties.

The synthesis process requires careful optimization to ensure high yield and purity of the final product .

AM251 has a range of applications in scientific research, particularly within pharmacology and neuroscience. Key areas include:

- Cancer Research: Investigating its role in modulating tumor growth and metastasis.

- Neuroscience: Studying its effects on memory processes and potential implications for treating cognitive disorders.

- Pharmacological Studies: Understanding cannabinoid signaling pathways and developing novel therapeutic agents targeting these pathways .

Interaction studies have revealed that AM251 can influence various signaling pathways beyond cannabinoid receptors. For instance, it has been shown to interact with orphan nuclear hormone receptors, affecting gene expression related to cell growth and apoptosis. Additionally, AM251's ability to modulate epidermal growth factor receptor signaling underscores its potential as a therapeutic agent in oncology . The compound's effects on neurotransmitter systems highlight its relevance in studies of anxiety and memory disorders .

Several compounds share structural or functional similarities with AM251, each exhibiting unique properties:

| Compound Name | Type | Key Features |

|---|---|---|

| Rimonabant | Cannabinoid receptor antagonist | Primarily targets cannabinoid 1 receptors but lacks some off-target effects seen with AM251 |

| SR141716 | Cannabinoid receptor antagonist | Similar mechanism but different pharmacokinetics |

| JZL184 | Fatty acid amide hydrolase inhibitor | Targets endocannabinoid degradation rather than receptor antagonism |

| URB597 | Fatty acid amide hydrolase inhibitor | Enhances endocannabinoid signaling through inhibition |

AM251 is unique due to its dual role as both an antagonist at cannabinoid receptors and an active modulator of other signaling pathways, which may contribute to its diverse biological effects .

Molecular Characteristics

AM251 is a pyrazole-3-carboxamide derivative with the following properties:

The compound’s structure features a pyrazole core substituted with dichlorophenyl and iodophenyl groups at positions 1 and 5, respectively, and a piperidinyl carboxamide group at position 3. This configuration is critical for its interaction with the CB1 receptor’s orthosteric binding site.

Classification

AM251 is classified as:

- CB1 Receptor Antagonist/Inverse Agonist: Binds to CB1 receptors, inhibiting constitutive activity and blocking endocannabinoid signaling.

- GPR55 Agonist: Activates GPR55 receptors at higher concentrations (EC50 = 39 nM).

- Pyrazole Derivative: Shares structural motifs with other biarylpyrazole cannabinoid ligands.

Receptor Binding Properties

CB1 Receptor Affinity (Ki = 7.49 nM)

AM251 demonstrates exceptionally high affinity for the cannabinoid receptor 1 (CB1), with a dissociation constant (Ki) of 7.49 nanomolar [1] [2] [3] [4] [5] [6] [7]. This binding affinity represents approximately 1.5-fold higher potency compared to the prototypical CB1 antagonist rimonabant, which exhibits a Ki value of 11.5 nanomolar [1]. The compound displays an inhibitory concentration 50 (IC50) value of 8 nanomolar in competitive binding assays using [3H]CP-55,940 as the radioligand [2] [3] [5] [6] [7].

Radioligand binding studies utilizing [123I]AM251 have confirmed the compound's selective interaction with CB1 receptors in brain tissue, with regional distribution patterns consistent with established CB1 receptor localization. The binding hierarchy follows the order: hippocampus > striatum > cerebellum > brain stem [8] [9]. Peak brain uptake occurs approximately 2 hours post-administration, with greater than 70% of extracted radioactivity remaining as intact [123I]AM251 [8].

The structural basis for AM251's enhanced CB1 affinity compared to rimonabant lies in the substitution of the para-chloro group on the phenyl substituent at position C-5 of the pyrazole ring with a para-iodo group [1]. This modification results in improved binding characteristics while maintaining the biarylpyrazole scaffold essential for CB1 recognition.

Selectivity Factors (CB1/CB2 Selectivity Ratio)

AM251 exhibits remarkable selectivity for CB1 receptors over cannabinoid receptor 2 (CB2), with a selectivity ratio of approximately 306-fold [1] [2] [3] [10] [4]. The compound demonstrates a Ki value of 2290 nanomolar at CB2 receptors, compared to its 7.49 nanomolar affinity at CB1 receptors [10] [4]. This selectivity profile represents a significant improvement over rimonabant, which shows only 143-fold selectivity between CB1 and CB2 receptors [11].

Comparative analysis reveals that AM251's selectivity is superior to many other cannabinoid receptor antagonists. Functional assays measuring receptor internalization demonstrate IC50 values of 3.00 nanomolar for CB1 and 1160 nanomolar for CB2, resulting in a CB2/CB1 ratio of 387 [10]. These findings have been consistently reproduced across multiple experimental systems, including membrane preparations from human embryonic kidney 293 cells transfected with CB1 or CB2 receptors [10] [12].

The structural determinants underlying this selectivity appear to involve the iodine substitution, which enhances interactions with CB1-specific binding pocket residues while reducing affinity for the corresponding CB2 binding region. This selectivity profile makes AM251 particularly valuable for pharmacological studies aimed at dissecting CB1-mediated effects from potential CB2 contributions.

Functional Activity

Inverse Agonism at CB1 Receptors

AM251 functions as a potent inverse agonist at CB1 receptors, actively reducing constitutive receptor activity rather than merely blocking agonist binding [1] [13] [11]. In vitro signal transduction assays demonstrate that AM251 decreases basal [35S]GTPγS binding, indicative of inverse agonist activity at CB1 receptors [13]. This functional profile distinguishes AM251 from neutral antagonists, which block agonist responses without affecting constitutive receptor activity.

The inverse agonist properties of AM251 manifest through multiple signaling pathways. The compound increases cyclic adenosine monophosphate (cAMP) formation in cells expressing CB1 receptors, consistent with relief of constitutive inhibition of adenylyl cyclase [4]. Additionally, AM251 blocks G-protein activation induced by CB1 agonists and demonstrates sustained antagonism of agonist responses [4].

Electrophysiological studies have revealed that AM251's inverse agonist activity translates to functional consequences at the cellular level. In hippocampal preparations, 2 micromolar AM251 reduces endocannabinoid inhibitory effects on gamma-aminobutyric acid (GABA) release [14]. The compound also inhibits endocannabinoid-signaled depression of interneuron firing at 1 micromolar concentrations [14].

GPR55 Receptor Agonism

Despite its classification as a CB1 antagonist, AM251 demonstrates robust agonist activity at G protein-coupled receptor 55 (GPR55) with an effective concentration 50 (EC50) of 39 nanomolar [2] [3] [15] [5] [6] [7]. This dual pharmacology represents a significant off-target effect that must be considered in experimental design and data interpretation.

AM251 activates multiple GPR55-mediated signaling pathways. The compound induces oscillatory calcium release through Gα12/13 and RhoA activation in human embryonic kidney 293 cells stably transfected with human GPR55 [15]. These calcium oscillations persist for up to 45 minutes after agonist removal, with 1 micromolar AM251 increasing intracellular calcium levels by 929 nanomolar above baseline [15]. The EC50 for calcium mobilization is 612 nanomolar, with a maximal response of 586 nanomolar [15].

β-arrestin recruitment assays confirm AM251's agonist activity at GPR55, with EC50 values of approximately 3 micromolar [15]. The compound also promotes receptor internalization and activates protein kinase C βII, demonstrating engagement of multiple downstream effector systems [15]. Nuclear factor of activated T-cells (NFAT) and nuclear factor κB (NFκB) transcription factors are activated by AM251 at micromolar concentrations, indicating functional consequences at the gene expression level [15].

μ-Opioid Receptor Antagonism

AM251 exhibits significant binding affinity for μ-opioid receptors, with Ki values of 251 nanomolar at human μ-opioid receptors and 327 nanomolar at mouse μ-opioid receptors [4] [16]. This represents approximately 33.5-fold selectivity for μ-opioid receptors over CB1 receptors, indicating substantial off-target activity that may confound experimental interpretations.

Functional assays demonstrate that AM251 acts as a competitive antagonist at μ-opioid receptors. The compound blocks morphine-induced G-protein activation in Chinese hamster ovary cells expressing human μ-opioid receptors, with a Kb value of 719 nanomolar [4]. AM251 also inhibits morphine-mediated suppression of cAMP production and elicits cAMP rebound in cells chronically exposed to morphine [4].

In vivo studies confirm the functional relevance of AM251's μ-opioid receptor antagonism. Administration of 10 milligrams per kilogram AM251 attenuates morphine analgesia in rodent models [4] [16]. This effect appears to result from direct antagonism at μ-opioid receptors rather than indirect modulation through CB1 receptor mechanisms, as demonstrated by comparison with AM281, a CB1 antagonist with much lower μ-opioid receptor affinity [4].

Molecular Mechanisms of Action

Binding Site Interactions

AM251 interacts with the orthosteric binding site of CB1 receptors located within the transmembrane helix bundle [1] [17] [18]. Mutagenesis studies have identified several critical residues involved in AM251 binding, including lysine at position 3.28, phenylalanine at position 3.25, tryptophan at position 5.43, and leucine at position 5.40 [18]. These residues form a binding pocket that accommodates the biarylpyrazole scaffold of AM251.

The binding mode of AM251 involves multiple molecular interactions. The compound's pyrazole nitrogen likely forms hydrogen bonds with lysine 3.28, while the dichlorophenyl and iodophenyl substituents engage in hydrophobic interactions with aromatic residues in transmembrane helices 3, 5, and 6 [18]. The piperidine carboxamide moiety extends toward the extracellular region, potentially interacting with residues in the second extracellular loop [18].

Computational modeling studies suggest that AM251 binding stabilizes specific receptor conformations that prevent the conformational changes associated with G-protein coupling. The compound appears to lock the receptor in an inactive state, consistent with its inverse agonist properties [17] [18]. This binding mode contrasts with agonist-bound conformations, which promote transmembrane helix movements necessary for G-protein activation.

Conformational Effects on CB1 Receptors

AM251 binding induces conformational changes in CB1 receptors that stabilize the inactive state and prevent the structural rearrangements required for G-protein coupling [17] [19]. Molecular dynamics simulations reveal that AM251 maintains tight interactions with key binding site residues while restricting the mobility of transmembrane helix 6, a critical structural element in G-protein-coupled receptor activation [17].

The inverse agonist activity of AM251 results from its ability to shift the conformational equilibrium of CB1 receptors toward inactive states. Unlike neutral antagonists, which simply occupy the binding site without altering receptor conformation, AM251 actively promotes conformational changes that reduce constitutive activity [13]. This effect is mediated through stabilization of specific intramolecular interactions that maintain the receptor in a non-signaling configuration.

Comparison with agonist-bound CB1 receptor models demonstrates distinct conformational signatures associated with AM251 binding. While agonists promote outward movement of transmembrane helix 6 and expansion of the intracellular G-protein binding cavity, AM251 maintains helix 6 in an inward position that precludes productive G-protein interactions [17] [19]. These conformational differences provide the molecular basis for AM251's inverse agonist properties and distinguish its mechanism from that of CB1 agonists.

The conformational effects of AM251 extend beyond the immediate binding site to influence allosteric networks within the receptor. Studies utilizing the allosteric modulator ORG27569 demonstrate that AM251 binding is sensitive to allosteric regulation, suggesting communication between orthosteric and allosteric sites [20]. This finding indicates that AM251's conformational effects propagate throughout the receptor structure, potentially influencing multiple regulatory mechanisms.

[image:1]

[image:2]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

The role of cannabinoid 1 receptor in the nucleus accumbens on tramadol induced conditioning and reinstatement

Mahsa Sadeghi-Adl, Mitra-Sadat Sadat-Shirazi, Faezeh Shahini, Ardeshir Akbarabadi, Solmaz Khalifeh, Shokoofeh Borzabadi, Mohammad Nasehi, Mohammad-Reza ZarrindastPMID: 32931800 DOI: 10.1016/j.lfs.2020.118430

Abstract

Previous investigations demonstrated that tramadol, as a painkiller, similar to morphine induces tolerance and dependence. Furthermore, the cannabinoid receptor 1 (CB1R) located in the nucleus accumbens (NAc) plays a critical role in morphine-induced conditioning. Therefore, the main objective of this study was to evaluate the role of NAc CB1R in tramadol induced conditioning and reinstatement.In the present experiment, the effect of NAc CB1 receptors on tramadol induced conditioning was tested by microinjecting of arachidonylcyclopropylamide (ACPA, CB1R agonist) and AM 251 (CB1R inverse agonist) in the NAc during tramadol-induced conditioning in the adult male Wistar rats. In addition, the role of NAc CB1R in the reinstatement was also evaluated by injecting ACPA and AM 251 after a 10-days extinction period.

The obtained data revealed that the administration of tramadol (1,2, and 4 mg/kg, ip) dose-dependently produced conditioned place preference (CPP). Moreover, intra-NAc administration of ACPA (0.25, 0.5, and 1 μg/rat) dose-dependently induced conditioning, while the administration of AM-251 (30, 60, and 120 ng/rat) induced a significant aversion. In addition, the administration of a non-effective dose of AM251 during tramadol conditioning inhibited conditioning induced by tramadol. On the other hand, the administration of ACPA after extinction induced a significant reinstatement. Notably, the locomotor activity did not change among groups.

Previous studies have shown that tramadol-induced CPP occurs through μ-opioid receptors. The data obtained in the current study indicated that CB1R located in the NAc is involved in mediating conditioning induced by tramadol. Besides, CB1R also plays a vital role in the reinstatement of tramadol-conditioned animals. It might be due to the effect of opioids on enhancing the level of CB1R.

Functional Crosstalk between CB and TRPV1 Receptors Protects Nigrostriatal Dopaminergic Neurons in the MPTP Model of Parkinson's Disease

Rayul Wi, Young Cheul Chung, Byung Kwan JinPMID: 33062722 DOI: 10.1155/2020/5093493

Abstract

The present study examined whether crosstalk between cannabinoid (CB) and transient potential receptor vanilloid type 1 (TRPV1) could contribute to the survival of nigrostriatal dopamine neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD). MPTP induced a significant loss of nigrostriatal dopamine neurons and glial activation in the substantia nigra (SN) and striatum (STR) as visualized by tyrosine hydroxylase (TH) or macrophage antigen complex-1 (MAC-1) or glial fibrillary acidic protein (GFAP) immunocytochemistry, respectively. RT-PCR analysis shows the upregulation of inducible nitric oxide synthase, interleukin-1, and tumor necrosis factor-

in microglia in the SN in vivo, indicating the activation of the inflammatory system. By contrast, treatment with capsaicin (a specific TRPV1 agonist) increased the survival of dopamine neurons in the SN and their fibers and dopamine levels in the STR in MPTP mice. Capsaicin neuroprotection is accompanied by inhibiting MPTP-induced glial activation and production of inflammatory cytokines. Treatment with AM251 and AM630 (CB1/2 antagonists) abolished capsaicin-induced beneficial effects, indicating the existence of a functional crosstalk between CB and TRPV1. Moreover, treatment with anandamide (an endogenous agonist for both CB and TRVP1) rescued nigrostriatal dopamine neurons and reduced gliosis-derived neuroinflammatory responses in MPTP mice. These results suggest that the cannabinoid and vanilloid system may be beneficial for the treatment of neurodegenerative diseases, such as PD, that are associated with neuroinflammation.

N‑linoleyltyrosine protects PC12 cells against oxidative damage via autophagy: Possible involvement of CB1 receptor regulation

Xuechen Liu, Yiying Wu, Dan Zhou, Yuting Xie, Yi Zhou, Yu Lu, Rui Yang, Sha LiuPMID: 33000188 DOI: 10.3892/ijmm.2020.4706

Abstract

Oxidative stress is one of the main pathogenic factors of neurodegenerative diseases. As the ligand of cannabinoid type 1 (CB1) and 2 (CB2) receptors, anandamide (AEA) exerts benign antioxidant activities. However, the instability of AEA results in low levels in vivo, which limit its further application. Based on the structure of AEA, N‑linoleyltyrosine (NITyr) was synthesized in our laboratory and was hypothesized to possess a similar function to that of AEA. To the best of our knowledge, the present study demonstrates for the first time, the activities and mechanisms of NITyr. NITyr treatment attenuated hydrogen peroxide (H2O2)‑induced cytotoxicity, with the most promiment effect observed at 1 µmol/l. Treatment with NITyr also suppressed the H2O2‑induced elevation of reactive oxygen species (ROS) and enhanced the expression of the autophagy‑related proteins, LC3‑II, beclin‑1, ATG 5 and ATG13. The autophagic inhibitor, 3‑methyladenine, reversed the effects of NITyr on ROS levels and cellular viability. Furthermore, AM251, a CB1 receptor antagonist, but not AM630 (a CB2 receptor antagonist), diminished the effects of NITyr on cell viability, ROS generation and autophagy‑related protein expression. However, NITyr increased the protein expression of both the CB1 and CB2 receptors. Therefore, NITyr was concluded to protect PC12 cells against H2O2‑induced oxidative injury by inducing autophagy, a process which may involve the CB1 receptor.Multiple cannabinoid signaling cascades powerfully suppress recurrent excitation in the hippocampus

Kyle R Jensen, Coralie Berthoux, Kaoutsar Nasrallah, Pablo E CastilloPMID: 33468648 DOI: 10.1073/pnas.2017590118

Abstract

Recurrent excitatory neural networks are unstable. In the hippocampus, excitatory mossy cells (MCs) receive strong excitatory inputs from dentate granule cells (GCs) and project back onto the proximal dendrites of GCs. By targeting the ipsi- and contralateral dentate gyrus (DG) along the dorsoventral axis of the hippocampus, MCs form an extensive recurrent excitatory circuit (GC-MC-GC) whose dysregulation can promote epilepsy. We recently reported that a physiologically relevant pattern of MC activity induces a robust form of presynaptic long-term potentiation (LTP) of MC-GC transmission which enhances GC output. Left unchecked, this LTP may interfere with DG-dependent learning, like pattern separation-which relies on sparse GC firing-and may even facilitate epileptic activity. Intriguingly, MC axons display uniquely high expression levels of type-1 cannabinoid receptors (CB1Rs), but their role at MC-GC synapses is poorly understood. Using rodent hippocampal slices, we report that constitutively active CB1Rs, presumably via βγ subunits, selectively inhibited MC inputs onto GCs but not MC inputs onto inhibitory interneurons or CB1R-sensitive inhibitory inputs onto GCs. Tonic CB1R activity also inhibited LTP and GC output. Furthermore, brief endocannabinoid release from GCs dampened MC-GC LTP in two mechanistically distinct ways: during induction via βγ signaling and before induction via αsignaling in a form of presynaptic metaplasticity. Lastly, a single in vivo exposure to exogenous cannabinoids was sufficient to induce this presynaptic metaplasticity. By dampening excitatory transmission and plasticity, tonic and phasic CB1R activity at MC axon terminals may preserve the sparse nature of the DG and protect against runaway excitation.

Oleamide Induces Cell Death in Glioblastoma RG2 Cells by a Cannabinoid Receptor-Independent Mechanism

Ana Laura Torres-Román, Victor Manuel García-Hernández, Edgar Rangel-López, Erika Ruiz-García, Abelardo Meneses-García, Abel Santamaría, Michael Aschner, Oscar Prospero-García, Alette Ortega-GómezPMID: 32930995 DOI: 10.1007/s12640-020-00280-3

Abstract

The endocannabinoid system has been associated with antiproliferative effects in several types of tumors through cannabinoid receptor-mediated cell death mechanisms. Oleamide (ODA) is a CB1/CB2 agonist associated with cell growth and migration by adhesion and/or ionic signals associated with Gap junctions. Antiproliferative mechanisms related to ODA remain unknown. In this work, we evaluated the effects of ODA on cell viability and morphological changes in a rat RG2 glioblastoma cell line and compared these effects with primary astrocyte cultures from 8-day postnatal rats. RG2 and primary astrocyte cultures were treated with ODA at increasing concentrations (25, 50, 100, and 200 μM) for different periods of time (12, 24, and 48 h). Changes in RG2 cell viability and morphology induced by ODA were assessed by viability/mitochondrial activity test and phase contrast microscopy, respectively. The ratios of necrotic and apoptotic cell death, and cell cycle alterations, were evaluated by flow cytometry. The roles of CB1 and CB2 receptors on ODA-induced changes were explored with specific receptor antagonists. ODA (100 μM) induced somatic damage, detachment of somatic bodies, cytoplasmic polarization, and somatic shrinkage in RG2 cells at 24 and 48 h. In contrast, primary astrocytes treated at the same ODA concentrations exhibited cell aggregation but not cell damage. ODA (100 μM) increased apoptotic cell death and cell arrest in the G1 phase at 24 h in the RG2 line. The effects induced by ODA on cell viability of RG2 cells were independent of CB1 and CB2 receptors or changes in intracellular calcium transient. Results of this novel study suggest that ODA exerts specific antiproliferative effects on RG2 glioblastoma cells through unconventional apoptotic mechanisms not involving canonical signals.Endogenous opioid and cannabinoid systems contribute to antinociception produced by administration of NSAIDs into the insular cortex of rats

Natia Tsagareli, Nana Tsiklauri, Irine Kvachadze, Merab G TsagareliPMID: 32916536 DOI: 10.1016/j.biopha.2020.110722

Abstract

Pain sensation is characterized as a complex experience, dependent on sensory processes as well as the activation of limbic brain areas involved in emotion, among them anterior insula. This cortical area is involved in the perception and response to painful stimuli. We investigated if this area contributes to antinociception produced by NSAIDs, and underlying mechanisms. We found that administration of NSAIDs into the anterior insular cortex in rats reduced mechanical and heat hyperalgesia produced by intraplantar injection of formalin, and this was attenuated by pre- or post-treatment with the opioid receptor antagonists, naloxone and CTOP, and the cannabinoid receptor (CB1) antagonist AM-251. These data support the concept that NSAID-evoked antinociception is mediated via descending endogenous opioid and cannabinoid systems inhibiting spinal paw withdrawal reflexes in rodents.Autonomous Purkinje cell activation instructs bidirectional motor learning through evoked dendritic calcium signaling

Audrey Bonnan, Matthew M J Rowan, Christopher A Baker, M McLean Bolton, Jason M ChristiePMID: 33846328 DOI: 10.1038/s41467-021-22405-8

Abstract

The signals in cerebellar Purkinje cells sufficient to instruct motor learning have not been systematically determined. Therefore, we applied optogenetics in mice to autonomously excite Purkinje cells and measured the effect of this activity on plasticity induction and adaptive behavior. Ex vivo, excitation of channelrhodopsin-2-expressing Purkinje cells elicits dendritic Catransients with high-intensity stimuli initiating dendritic spiking that additionally contributes to the Ca

response. Channelrhodopsin-2-evoked Ca

transients potentiate co-active parallel fiber synapses; depression occurs when Ca

responses were enhanced by dendritic spiking. In vivo, optogenetic Purkinje cell activation drives an adaptive decrease in vestibulo-ocular reflex gain when vestibular stimuli are paired with relatively small-magnitude Purkinje cell Ca

responses. In contrast, pairing with large-magnitude Ca

responses increases vestibulo-ocular reflex gain. Optogenetically induced plasticity and motor adaptation are dependent on endocannabinoid signaling, indicating engagement of this pathway downstream of Purkinje cell Ca

elevation. Our results establish a causal relationship among Purkinje cell Ca

signal size, opposite-polarity plasticity induction, and bidirectional motor learning.

Cannabinoid CB

Bryant Avalos, Donovan A Argueta, Pedro A Perez, Mark Wiley, Courtney Wood, Nicholas V DiPatrizioPMID: 32962222 DOI: 10.3390/nu12092874

Abstract

The endocannabinoid system plays an important role in the intake of palatable food. For example, endocannabinoid signaling in the upper small-intestinal epithelium is increased (i) in rats after tasting dietary fats, which promotes intake of fats, and (ii) in a mouse model of diet-induced obesity, which promotes overeating via impaired nutrient-induced gut-brain satiation signaling. We now utilized a combination of genetic, pharmacological, and behavioral approaches to identify roles for cannabinoid CBRs in upper small-intestinal epithelium in preferences for a western-style diet (WD, high-fat/sucrose) versus a standard rodent diet (SD, low-fat/no sucrose). Mice were maintained on SD in automated feeding chambers. During testing, mice were given simultaneous access to SD and WD, and intakes were recorded. Mice displayed large preferences for the WD, which were inhibited by systemic pretreatment with the cannabinoid CB

R antagonist/inverse agonist, AM251, for up to 3 h. We next used our novel intestinal epithelium-specific conditional cannabinoid CB

R-deficient mice (IntCB

-/-) to investigate if intestinal CB

Rs are necessary for WD preferences. Similar to AM251 treatment, preferences for WD were largely absent in IntCB

-/- mice when compared to control mice for up to 6 h. Together, these data suggest that CB

Rs in the murine intestinal epithelium are required for acute WD preferences.

Presynaptic glutamatergic transmission and feedback system of oxytocinergic neurons in the hypothalamus of a rat model of adjuvant arthritis

Teruaki Fujitani, Takanori Matsuura, Makoto Kawasaki, Hitoshi Suzuki, Haruki Nishimura, Kazuhiko Baba, Yoshiaki Yamanaka, Hideo Ohnishi, Yoichi Ueta, Akinori SakaiPMID: 32686583 DOI: 10.1177/1744806920943334

Abstract

The neurohypophysial hormone oxytocin (OXT) is synthesized in the hypothalamic paraventricular and supraoptic nuclei. Recently, some studies have considered OXT to be important in sensory modulation and that the OXT protein is upregulated by acute and chronic nociception. However, the mechanism by which OXT is upregulated in neurons is unknown. In this study, we examined the resting membrane potentials and excitatory postsynaptic currents in OXT-ergic neurons in the paraventricular nucleus in adjuvant arthritis rat model, a model of chronic inflammation, using whole-cell patch-clamping. Transgenic rats expressing OXT and monomeric red fluorescent protein 1 (mRFP1) fusion protein to visualize the OXT-ergic neurons were used, and the OXT-mRFP1 transgenic rat model of adjuvant arthritis was developed by injection of heat-killed. Furthermore, the feedback system of synthesized OXT was also examined using the OXT receptor antagonist L-368,899. We found that the resting membrane potentials and frequency of miniature excitatory postsynaptic currents and spontaneous excitatory postsynaptic currents in OXT-monomeric red fluorescent protein 1 neurons in the paraventricular nucleus were significantly increased in adjuvant arthritis rats. Furthermore, L-368,899 dose-dependently increased the frequency of miniature excitatory postsynaptic currents and spontaneous excitatory postsynaptic currents in OXT-ergic neurons. Following bath application of the GABA

receptor antagonist picrotoxin and the cannabinoid receptor 1 antagonist AM 251, L-368,899 still increased the frequency of miniature excitatory postsynaptic currents. However, following bath application of the nitric oxide synthase inhibitor Nω-Nitro-L-arginine methyl ester hydrochloride, L-368,899 did not alter the miniature excitatory postsynaptic current frequency. Thus, it is suggested that OXT-ergic neuron activity is upregulated via an increase in glutamate release, and that the upregulated OXT neurons have a feedback system with released endogenous OXT. It is possible that nitric oxide, but not GABA, may contribute to the feedback system of OXT neurons in chronic inflammation.

AM251, a cannabinoid receptor 1 antagonist, prevents human fibroblasts differentiation and collagen deposition induced by TGF-β - An in vitro study

Inês B Correia-Sá, Cláudia M Carvalho, Paula V Serrão, Vera A Machado, Sofia O Carvalho, Marisa Marques, Maria A Vieira-CoelhoPMID: 33220269 DOI: 10.1016/j.ejphar.2020.173738

Abstract

Previous studies showed that cannabinoid 1 receptor (CB) is linked with skin fibrosis and scar tissue formation in mice. Therefore, the topical use of cannabinoids may have a role in the prevention or treatment of local fibrotic and wound healing diseases as hypertrophic scars or keloids. In this study, we asked whether CB

activation or inactivation would change fibroblast differentiation into myofibroblast and collagen deposition in skin human fibroblast. Primary cultures of adult human fibroblasts were obtained from abdominal human skin. Cells were stimulated with transforming growth factor-beta (TGF-β, 10ng/ml) and treated with a CB

selective agonist (arachidonyl-2-chloroethylamide, ACEA 1 μM) and an antagonist (AM251 1, 5 and 10 μM). Alpha-smooth muscle actin (α-SMA) was quantified using Immunocytochemistry and Western Blot. Collagen was quantified with Sirius Red staining assay. Significance was assessed by One-way ANOVA. P < 0.05 was considered significant. TGF-β significantly increases α-SMA expression. ACEA 1 μM significantly increases collagen deposition but does not change α-SMA expression. AM251 10 μM added in the absence and the presence of ACEA reduces α-SMA expression and collagen content in TGF-β treated cells. AM251 shows a concentration-dependent effect over collagen deposition with a pIC50 of 5.5 (4.6-6.4). TGF-β significantly increases CB

receptor expression. CB

inactivation with AM251 prevents fibroblasts differentiation and collagen deposition, induced by TGF-β in human fibroblasts. The outcome supports that CB

is a molecular target for wound healing disorders and in vivo and pre-clinical studies should be implemented to clarify this premise.